molecular formula C10H21ClN2 B15046103 (+-)-endo-(2-Bornyl)hydrazine monohydrochloride CAS No. 24629-73-0

(+-)-endo-(2-Bornyl)hydrazine monohydrochloride

Cat. No.: B15046103
CAS No.: 24629-73-0
M. Wt: 204.74 g/mol
InChI Key: MEIAYPPEPBKAHH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-endo-(2-Bornyl)hydrazine monohydrochloride typically involves the reaction of camphor with hydrazine. The process can be summarized as follows:

    Starting Material: Camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one).

    Reagent: Hydrazine hydrate.

    Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The mixture is heated to facilitate the reaction between camphor and hydrazine, leading to the formation of the hydrazine derivative.

    Purification: The product is then purified by recrystallization from an appropriate solvent to obtain (±)-endo-(2-Bornyl)hydrazine monohydrochloride in its pure form.

Industrial Production Methods

In an industrial setting, the production of (±)-endo-(2-Bornyl)hydrazine monohydrochloride can be scaled up by optimizing the reaction conditions and using larger reactors. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(±)-endo-(2-Bornyl)hydrazine monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

(±)-endo-(2-Bornyl)hydrazine monohydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (±)-endo-(2-Bornyl)hydrazine monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. This interaction can modulate various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Hydrazones: Compounds containing the hydrazone functional group, formed by the reaction of hydrazines with aldehydes or ketones.

    Quinazolines: Nitrogen-containing heterocycles with potential biological activity.

    Schiff Bases: Compounds formed by the condensation of primary amines with carbonyl compounds.

Uniqueness

(±)-endo-(2-Bornyl)hydrazine monohydrochloride is unique due to its bicyclic structure derived from camphor, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing novel chemical entities.

Properties

CAS No.

24629-73-0

Molecular Formula

C10H21ClN2

Molecular Weight

204.74 g/mol

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)hydrazine;hydrochloride

InChI

InChI=1S/C10H20N2.ClH/c1-9(2)7-4-5-10(9,3)8(6-7)12-11;/h7-8,12H,4-6,11H2,1-3H3;1H

InChI Key

MEIAYPPEPBKAHH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)NN)C)C.Cl

Origin of Product

United States

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